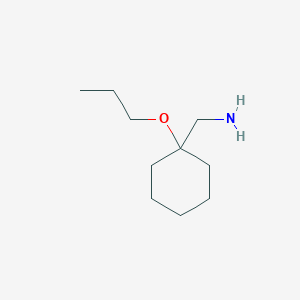
(1-Propoxycyclohexyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propoxycyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with propyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions: (1-Propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where the propoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
科学研究应用
Chemistry: In chemistry, (1-Propoxycyclohexyl)methanamine is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules .
Biology: In biological research, the compound may be used to study the effects of amines on biological systems. It can be used to investigate the interactions between amines and biological molecules .
Medicine: While not used directly in medicine, this compound can be used in the development of pharmaceuticals. It serves as a building block for the synthesis of potential drug candidates .
Industry: In industrial settings, the compound may be used in the production of specialty chemicals. It can be used to synthesize compounds with specific properties for various applications .
作用机制
The mechanism of action of (1-Propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the context in which the compound is used .
相似化合物的比较
Cyclohexylmethanamine: Similar in structure but lacks the propoxy group.
Propylamine: Contains the propyl group but lacks the cyclohexyl ring.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the methanamine group.
Uniqueness: (1-Propoxycyclohexyl)methanamine is unique due to the presence of both the cyclohexyl and propoxy groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
(1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9,11H2,1H3 |
InChI 键 |
FKUABSUPNUSVKL-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1(CCCCC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


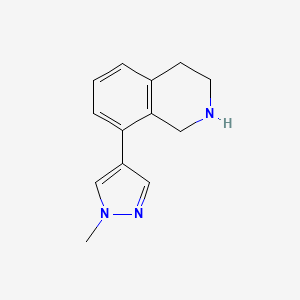
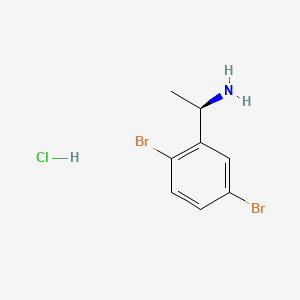

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
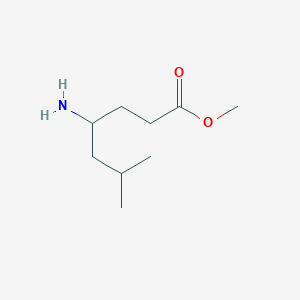






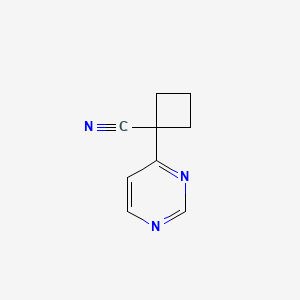
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)

